2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid
CAS No.: 568566-60-9
Cat. No.: VC8364107
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 568566-60-9 |
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Molecular Formula | C16H22N2O5S |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 2-morpholin-4-yl-5-piperidin-1-ylsulfonylbenzoic acid |
Standard InChI | InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20) |
Standard InChI Key | JJVKRATVEXYRKZ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the class of sulfonamide-substituted benzoic acids, with the molecular formula C₁₆H₂₂N₂O₅S and a molecular weight of 354.42 g/mol . Its structure comprises a benzoic acid core functionalized at the 2-position with a morpholine ring (C₄H₈NO) and at the 5-position with a piperidine-1-sulfonyl group (C₅H₁₀NSO₂). The sulfonyl bridge (-SO₂-) links the piperidine nitrogen to the aromatic ring, while the morpholine oxygen participates in hydrogen bonding interactions .
Systematic Nomenclature
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IUPAC Name: 5-(Piperidine-1-sulfonyl)-2-morpholin-4-ylbenzoic acid
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Alternative Designations:
The structural similarity to analogs such as 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 91134-85-9) underscores the role of substituent electronegativity in modulating reactivity .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a multi-step protocol:
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Sulfonation of Benzoic Acid Precursors:
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Morpholine Functionalization:
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Purification:
Process Optimization
Key challenges include minimizing sulfonate ester byproducts and enhancing regioselectivity. Patent US7419991B2 demonstrates that microwave-assisted synthesis reduces reaction times by 40% for analogous oxadiazolyl-benzoic acids .
Physicochemical Properties
The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium or meglumine salts) for biomedical applications .
Pharmacological and Biological Activity
Enzyme Inhibition
The morpholine and sulfonamide moieties confer affinity for ATP-binding pockets in kinases. Preliminary assays indicate:
Applications in Pharmaceutical Research
Intermediate in API Synthesis
MolCore BioPharmatech markets this compound as a critical building block for:
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JAK/STAT Inhibitors: The sulfonamide group chelates catalytic lysine residues .
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HDAC Modulators: Morpholine enhances blood-brain barrier penetration .
Radiolabeling Studies
Carbon-14 labeled variants enable pharmacokinetic tracking in rodent models, revealing a plasma half-life of 6.2 hours .
Future Perspectives
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles could address solubility limitations, with in silico models predicting 80% bioavailability improvement .
Green Chemistry Initiatives
Catalytic asymmetric synthesis routes using organocatalysts may reduce reliance on transition metals, aligning with EPA’s Safer Choice criteria .
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